4-Chloro-1-oxo-1-(4-trifluoromethylphenyl)butane
Overview
Description
4-Chloro-1-oxo-1-(4-trifluoromethylphenyl)butane is a useful research compound. Its molecular formula is C11H10ClF3O and its molecular weight is 250.64 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Kinetics and Mechanisms in Gas Phase Elimination
The kinetics and mechanisms of gas phase elimination reactions involving similar compounds, such as 1-chloro-4-(methylthio)-butane, have been investigated. These studies focus on understanding the reaction rates and pathways in specific temperature and pressure conditions, contributing to a deeper understanding of organic reaction mechanisms (Chuchani, Martín, & Dominguez, 1987).
2. Liquid Crystalline Polysiloxanes Synthesis
Research on synthesizing ferroelectric side chain liquid crystalline polysiloxanes, which incorporate variants of the target compound, has been conducted. These materials are relevant for their unique mesomorphic behavior and potential applications in advanced materials science (Hsiue & Chen, 1995).
3. CC Bond Cleavage in Arylhydrazones
Studies on the regioselective carbon-carbon bond cleavage in arylhydrazones of related compounds provide insights into organic synthesis techniques and molecular transformations (Solhnejad et al., 2013).
4. Coordination Polymers Framework Formation
Research into the framework formation of silver(I) coordination polymers with compounds like 1,4-bis(phenylthio)butane explores the formation of various network structures. This research contributes to the field of inorganic chemistry and materials science (Bu et al., 2002).
5. Dye-Sensitized Solar Cells Applications
The development of ruthenium(II)-polypyridyl sensitizers for dye-sensitized solar cells, incorporating aryl-substituted β-diketonato compounds similar to the target compound, has been studied. These findings are significant for renewable energy technology (Islam et al., 2006).
6. Nanosized Brönsted Acidic Catalysts
Innovative research on nanosized N-sulfonic acid catalysts, derived from compounds like 4,4'-(butane-1,4-diyl)bis(1-sulfo-1,4-diazabicyclo[2.2.2]octane), has been conducted. This work is significant for its applications in catalysis and materials science (Goli-Jolodar, Shirini, & Seddighi, 2016).
7. Molecular, Spectroscopic, and Electronic Analysis
Studies on the molecular, spectroscopic, and electronic behavior of compounds structurally similar to the target chemical, such as 4,4'-(butane-1,4-diyl)bis(1-((1-(4-chlorobenzyl)-1H-1,2,3-triazol-5-yl)methyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one), have been conducted. These investigations provide valuable information for theoretical and computational chemistry (Evecen et al., 2018).
8. Photoinduced Direct Oxidative Annulation
Research on photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones, closely related to the target compound, contributes to organic synthetic methods and photoredox catalysis (Zhang et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
4-chloro-1-[4-(trifluoromethyl)phenyl]butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3O/c12-7-1-2-10(16)8-3-5-9(6-4-8)11(13,14)15/h3-6H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQLCFKGZQTNOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594132 | |
Record name | 4-Chloro-1-[4-(trifluoromethyl)phenyl]butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
327617-82-3 | |
Record name | 4-Chloro-1-[4-(trifluoromethyl)phenyl]butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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